molecular formula C19H15F2N3O3 B6060333 N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-methoxynicotinamide

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-methoxynicotinamide

Cat. No. B6060333
M. Wt: 371.3 g/mol
InChI Key: GZTOWAYLJCFHBX-UHFFFAOYSA-N
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Description

N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-2-methoxynicotinamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the late 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood. However, it is believed to work by activating the immune system to attack cancer cells. DMXAA has been shown to stimulate the production of cytokines, which are proteins that help regulate immune responses. It has also been shown to increase the production of nitric oxide, which can help kill cancer cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). It has also been shown to increase the production of nitric oxide, which can help kill cancer cells. DMXAA has been shown to have anti-angiogenic effects, meaning it can prevent the growth of blood vessels that supply nutrients to tumors. Additionally, DMXAA has been shown to increase the permeability of tumor blood vessels, allowing other cancer treatments to reach the tumor more easily.

Advantages and Limitations for Lab Experiments

DMXAA has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, it has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models, making it a promising candidate for further study.
However, there are also limitations to the use of DMXAA in lab experiments. It is a relatively complex compound, which can make it difficult to study its mechanism of action. Additionally, the exact conditions required for its anti-tumor activity are not well understood, which can make it difficult to optimize its use in cancer treatment.

Future Directions

There are a number of future directions for the study of DMXAA. One area of research is focused on understanding its mechanism of action in more detail. This could lead to the development of more effective cancer treatments that target the immune system. Another area of research is focused on optimizing the use of DMXAA in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is ongoing research focused on developing new analogs of DMXAA that may have improved anti-tumor activity and fewer side effects.

Synthesis Methods

The synthesis of DMXAA involves a series of chemical reactions that start with the compound 2,6-difluoro-4-methoxybenzoic acid. This compound is then reacted with various other chemicals, including pyridine, acetic anhydride, and hydroxylamine hydrochloride, to produce DMXAA. The synthesis process is complex and requires careful control of reaction conditions to ensure the purity and yield of the final product.

Scientific Research Applications

DMXAA has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. DMXAA has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O3/c1-26-19-14(5-3-9-23-19)17(25)24-11-12-4-2-8-22-18(12)27-16-7-6-13(20)10-15(16)21/h2-10H,11H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTOWAYLJCFHBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)OC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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